molecular formula C13H23NO3 B6298537 t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2168171-77-3

t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B6298537
CAS RN: 2168171-77-3
M. Wt: 241.33 g/mol
InChI Key: IGRVVZWCZWXOPC-UHFFFAOYSA-N
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Description

T-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 2168171-77-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3 . This indicates that the compound has a spirocyclic structure with a nitrogen atom and a hydroxy group attached to the spiro carbon.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.33 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Routes : t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has been synthesized through efficient and scalable methods, providing a convenient entry point to novel compounds and accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Stereochemistry and Synthesis of Isomers : The compound's stereochemistry is significant in the synthesis of various isomers, useful in the preparation of pharmacologically important alkaloids (Ibuka et al., 1981).

  • Enantioselective Microbial Reduction : Enantioselective microbial reduction methods have been used to produce specific isomers of similar compounds, indicating potential for fine-tuning molecular structures for specific applications (Patel et al., 2005).

  • Amino Acid Analogues Synthesis : Synthesis of amino acid analogues using this compound's structure showcases its potential in drug design and biochemistry (Radchenko et al., 2010).

  • NMR Spectroscopy for Configuration Assignment : The use of NMR spectroscopy for determining the absolute configuration of derivatives of t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate illustrates its importance in structural analysis (Jakubowska et al., 2013).

Applications in Drug Discovery and Design

  • Anticonvulsant Properties : Certain derivatives of this compound have been synthesized and examined for anticonvulsant properties, indicating its potential in developing new treatments for seizure disorders (Kamiński et al., 2008).

  • Spirocyclic Scaffold in Medicinal Chemistry : The 1-azaspiro[4.4]nonane scaffold, closely related to t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, is prominent in organic and medicinal chemistry for its potential in the construction of carbocyclic and aza-heterocyclic compounds (Bejarano et al., 2022).

  • Asymmetric Synthesis for Drug Discovery : Asymmetric synthesis of derivatives of this compound is crucial in modern drug discovery, highlighting its role in the preparation of enantiomerically pure pharmaceutical compounds (Reddy et al., 2019).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRVVZWCZWXOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

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